![molecular formula C13H14N4 B6441665 N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine CAS No. 2548982-82-5](/img/structure/B6441665.png)
N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine
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Description
“N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” is a compound that has been used in the synthesis of various derivatives . It is part of a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds have been designed and synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of “N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” involves several steps. For instance, a Diels–Alder reaction between key intermediates led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” is complex. It contains a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The compound also contains a cyclopropylamine (CPA) group .Future Directions
The future directions for “N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine” could involve further exploration of its potential biological activities. For instance, it could be evaluated against other types of cancer cells or other diseases . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial serine/threonine kinases that regulate cell cycles and transcriptions . They are considered promising targets for the treatment of cancers and other diseases .
Mode of Action
N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine interacts with CDK6, inhibiting its activity . The compound’s mode of action involves binding to the active site of CDK6, thereby preventing the kinase from phosphorylating its substrates . This inhibition disrupts the normal cell cycle progression and transcription processes regulated by CDK6 .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . In the cell cycle, CDK6 normally interacts with cyclins D1, D2, and D3 to control the transition from the G1 phase to the S phase . Inhibition of CDK6 can therefore lead to cell cycle arrest . In transcription pathways, CDK6 is involved in the phosphorylation of the carboxy-terminal domain of RNA polymerase II, affecting the transcription of genes .
Result of Action
The inhibition of CDK6 by N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine leads to significant antitumor activities . It has been shown to have superior antitumor activities compared to the positive control palbociclib . The compound’s action results in the disruption of cell cycle progression, leading to cell cycle arrest and potentially cell death .
properties
IUPAC Name |
N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-3-2-4-12(16-9)10-7-14-13(15-8-10)17-11-5-6-11/h2-4,7-8,11H,5-6H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUAEORPNVKZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=C(N=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine |
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